molecular formula C8H14N4O B1442012 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine CAS No. 90111-76-5

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Cat. No.: B1442012
CAS No.: 90111-76-5
M. Wt: 182.22 g/mol
InChI Key: PAFHDARZLXJYOD-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine is a chemical compound with the molecular formula C8H14N4O and a molecular weight of 182.23 g/mol It is a pyrimidine derivative that features a hydrazinyl group at the 2-position, a methyl group at the 4-position, and a propan-2-yloxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with hydrazine derivatives. One common method includes the reaction of 4-methyl-6-(propan-2-yloxy)pyrimidine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction can produce hydrazones. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine: This compound has a similar hydrazinyl group but differs in the presence of a phenylthieno moiety.

  • **2-Hydrazinyl-4-methyl-6-(prop-2-yn-

Properties

IUPAC Name

(4-methyl-6-propan-2-yloxypyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-5(2)13-7-4-6(3)10-8(11-7)12-9/h4-5H,9H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFHDARZLXJYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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